molecular formula C9H12N2O B13078092 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one

5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one

Cat. No.: B13078092
M. Wt: 164.20 g/mol
InChI Key: QWPFMROYSLTDQN-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-methyl-3-oxobutanoic acid with an appropriate amine to form an intermediate. This intermediate undergoes cyclization and subsequent functional group modifications to yield the target compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Industrial processes often emphasize the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure allows for interactions with biological macromolecules, potentially leading to therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2-dihydropyridin-2-one: Lacks the amino and prop-2-EN-1-YL groups, resulting in different reactivity and applications.

    5-Amino-1,2-dihydropyridin-2-one:

    5-Amino-4-methyl-1,2-dihydropyridin-2-one: Lacks the prop-2-EN-1-YL group, which may influence its biological activity and synthetic utility.

Uniqueness

5-Amino-4-methyl-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-amino-4-methyl-1-prop-2-enylpyridin-2-one

InChI

InChI=1S/C9H12N2O/c1-3-4-11-6-8(10)7(2)5-9(11)12/h3,5-6H,1,4,10H2,2H3

InChI Key

QWPFMROYSLTDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC=C

Origin of Product

United States

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